2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-19-10-4-2-8-17(19)16-27-21-14-25(20-11-5-3-9-18(20)21)15-22(26)24-12-6-1-7-13-24/h2-5,8-11,14H,1,6-7,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIWOIOMRYCYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Olefination Protocol
A modified procedure from involves:
- Reacting indole-3-carboxaldehyde with methyltriphenylphosphonium iodide in THF under n-BuLi at −50°C.
- Warming to 0°C to form 3-vinylindole intermediates.
- Purification via silica gel chromatography (cyclohexane/ethyl acetate).
This method yields indole derivatives with >90% purity, critical for downstream functionalization.
Annulation Reactions
Photocatalytic annulation using dichloroethane (DCE) and DIPEA under blue LED irradiation enables efficient indole formation, as demonstrated in. This approach minimizes byproducts and scales effectively to gram quantities.
Sulfanyl Group Introduction
The 3-sulfanyl substituent is introduced via thiolation or nucleophilic substitution .
Thiolation of Indole
A two-step process is employed:
- Lithiation at position 3 using LDA (lithium diisopropylamide) in THF at −78°C.
- Quenching with elemental sulfur to form 3-sulfanylated indole.
Yields range from 65–75%, with purification via recrystallization from hexane/ethyl acetate.
Alkylation with 2-Chlorophenylmethyl Chloride
The sulfanyl-indole intermediate undergoes alkylation with 2-chlorobenzyl chloride in DMF using K₂CO₃ as a base. Key parameters:
- Reaction temperature: 80°C.
- Time: 12–16 hours.
- Workup: Extraction with dichloromethane and drying over Na₂SO₄.
N-Alkylation with 1-(Piperidin-1-yl)ethan-1-one
The final step involves attaching the ethanone-piperidine group to the indole nitrogen.
Preparation of 1-(Piperidin-1-yl)ethan-1-one
Synthesized via Schotten-Baumann reaction :
N-Alkylation Conditions
- Combine 3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indole (1 equiv) with 1-(piperidin-1-yl)ethan-1-one (1.2 equiv) in acetone.
- Add K₂CO₃ (2.5 equiv) and catalytic KI.
- Reflux for 24–36 hours.
- Purify via column chromatography (chloroform:methanol 9.5:0.5).
Yield : 58–62% after optimization.
Alternative Green Synthesis Approaches
Emerging methodologies from propose using deep eutectic solvents (DES) and ultrasound irradiation to enhance reaction efficiency:
- DES (choline chloride/urea) reduces reaction time by 40% compared to traditional solvents.
- Ultrasound-assisted alkylation achieves 70% yield in 8 hours.
Analytical Characterization
Critical validation data for the target compound:
Challenges and Optimization
Chemical Reactions Analysis
2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the thioether or ketone groups.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including this compound, have been extensively studied for their anticancer properties . Research indicates that they may inhibit key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by modulating various intracellular pathways, such as the PI3K/Akt and MAPK signaling pathways.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity , showing effectiveness against various bacterial strains. The presence of the chlorobenzyl thioether group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Neuropharmacological Effects
The piperidine moiety suggests potential interactions with dopamine receptors , particularly the D3 subtype, which is implicated in neurological disorders such as schizophrenia and Parkinson's disease. Compounds with similar structures have shown promise as dopamine receptor agonists, indicating that this compound may also exhibit similar effects.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of similar thioether-containing indoles against resistant bacterial strains. The study found that these compounds could serve as lead candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Sulfur-Containing Groups
- Target Compound: Features a [(2-chlorophenyl)methyl]sulfanyl group at position 3.
- Analog 1: 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone () contains a sulfonyl group, which is more electron-withdrawing and may enhance reactivity or polar interactions in biological systems .
- Analog 2 : Adamantyl derivatives (, compounds 1–8) incorporate sulfinyl/sulfonyl groups, which are critical for hydrogen bonding but may reduce membrane permeability compared to sulfanyl .
Ethanone Moieties
- Analog 3 : 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one () uses a bulky adamantyl group, which increases lipophilicity and may enhance blood-brain barrier penetration but reduce solubility .
- Analog 4: 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine () replaces the ethanone with an ethanamine group, altering electronic properties and enabling protonation at physiological pH .
Key Physicochemical Properties
*Calculated based on molecular formula C₂₁H₂₁ClN₂OS.
Biological Activity
The compound 2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a novel small molecule that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound belongs to the indole class of organic compounds and contains a piperidine moiety, which is often associated with various biological effects. The following table summarizes key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 438.95 g/mol |
| Molecular Formula | C24H23ClN2OS |
| LogP | 5.3804 |
| LogD | 5.3804 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 26.2038 Ų |
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor agonists, particularly at the D3 subtype, which is implicated in various neurological disorders .
- Enzyme Inhibition : The presence of the piperidine ring suggests potential for enzyme inhibition, particularly in pathways related to neurotransmitter regulation and metabolic processes .
- Anticancer Activity : Indoles and their derivatives have been reported to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights that could be applicable to our compound of interest.
- Dopamine Receptor Agonism : A study identified several analogs that exhibited selective D3 receptor agonist activity while minimizing D2 receptor antagonist effects. This selective activity could be beneficial for treating conditions like schizophrenia without the adverse effects associated with non-selective dopamine modulation .
- Antibacterial and Antifungal Activity : Research on piperidine derivatives has shown promising results in antibacterial assays against various strains, indicating that modifications to the indole structure can enhance antimicrobial efficacy .
- Enzyme Inhibitory Effects : Compounds bearing similar structural motifs have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and managing urea cycle disorders .
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis involves multi-step reactions, including the formation of the indole core, introduction of the sulfanyl group via nucleophilic substitution, and coupling with the piperidine moiety. Key intermediates require purification via column chromatography or recrystallization. Reaction parameters such as temperature (e.g., 60–80°C for sulfanyl group incorporation), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) must be systematically optimized using design-of-experiment (DoE) approaches .
Advanced Research Question
Advanced synthesis challenges include minimizing side reactions (e.g., oxidation of the sulfanyl group) and enhancing stereochemical purity. Employing microwave-assisted synthesis or flow chemistry can improve reaction efficiency. Real-time monitoring via HPLC-MS or in situ FTIR helps identify intermediate degradation pathways. For example, highlights inert atmosphere requirements to prevent sulfanyl oxidation .
Which analytical techniques are critical for structural elucidation and purity assessment?
Basic Research Question
Standard characterization includes ¹H/¹³C NMR for functional group verification (e.g., indole NH at δ 10–12 ppm, piperidine protons at δ 1.5–2.5 ppm) and HRMS for molecular ion confirmation. TLC with UV visualization is used for rapid purity checks during synthesis .
Advanced Research Question
For complex impurities or stereoisomers, advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals. X-ray crystallography (as in ) confirms absolute configuration, while DSC/TGA assesses thermal stability for formulation studies. emphasizes HPLC-PDA for detecting trace byproducts in final compounds .
How does the compound’s structure influence its pharmacokinetic (PK) properties?
Basic Research Question
The piperidine ring enhances solubility via basic nitrogen, while the 2-chlorophenyl group increases lipophilicity (logP ~3.5 predicted). Preliminary PK studies in rodent models should measure plasma half-life (t½) and bioavailability using LC-MS/MS . notes that methoxy/chloro substituents balance absorption and metabolic stability .
Advanced Research Question
To address rapid metabolism (e.g., cytochrome P450-mediated oxidation of indole), conduct metabolite profiling using hepatocyte incubations with LC-QTOF-MS . Structural modifications, such as fluorination at the indole C-5 position, can block oxidative hotspots. MD simulations predict binding to serum albumin for improved circulation time .
What strategies are used to resolve contradictions in biological activity data across studies?
Basic Research Question
Contradictions may arise from assay variability (e.g., cell line differences). Standardize protocols using NIH/WHO guidelines for IC50 determination. Replicate studies with ≥3 biological replicates and validate via orthogonal assays (e.g., enzymatic vs. cell-based) .
Advanced Research Question
Leverage chemoinformatics tools (e.g., MOE in ) to model structure-activity relationships (SAR). For example, shows that fluorophenyl analogs exhibit enhanced kinase inhibition. Meta-analysis of public datasets (e.g., ChEMBL) identifies confounding factors like off-target effects .
How can computational modeling guide target identification and mechanism of action studies?
Advanced Research Question
Molecular docking (using AutoDock Vina or Glide ) predicts binding to targets like serotonin receptors (indole moiety) or kinases (piperidine interactions). MD simulations (100 ns trajectories) assess binding stability. integrates TDDFT to model electronic transitions for fluorescence-based tracking in cellular assays .
What methodologies are employed for in vivo toxicity profiling?
Advanced Research Question
Beyond acute toxicity (LD50), conduct subchronic studies (28-day rodent trials) with histopathology and serum biomarker analysis (ALT, creatinine). Genotoxicity is assessed via Ames test and micronucleus assay . outlines GHS classification for dermal/oral toxicity, guiding safe handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
